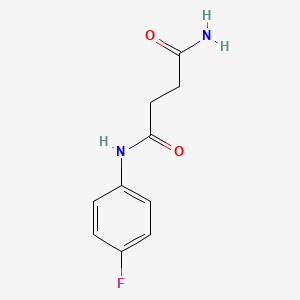

N'-(4-fluorophenyl)butanediamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(4-fluorophenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKOPVMKIHPKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(4-fluorophenyl)butanediamide

This technical guide provides a detailed overview of a plausible synthetic pathway for N'-(4-fluorophenyl)butanediamide, a compound of interest for researchers and professionals in drug development. The proposed synthesis is a three-step process commencing with commercially available starting materials. This document outlines the experimental protocols, presents quantitative data from analogous reactions, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be logically approached in three primary stages:

-

Formation of N-(4-fluorophenyl)succinamic acid: This initial step involves the acylation of 4-fluoroaniline with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

-

Cyclization to N-(4-fluorophenyl)succinimide: The intermediate, N-(4-fluorophenyl)succinamic acid, is then subjected to cyclodehydration to form the five-membered imide ring of N-(4-fluorophenyl)succinimide. This can be achieved through thermal means or by using a dehydrating agent.

-

Amination to this compound: The final step involves the nucleophilic ring-opening of the N-(4-fluorophenyl)succinimide with ammonia or an equivalent aminating agent. This reaction cleaves one of the carbonyl-nitrogen bonds of the imide to yield the target diamide.

The overall synthetic scheme is presented below:

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and provide a detailed methodology for each synthetic step.

Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid

This procedure is adapted from the synthesis of N-(4-chlorophenyl)succinamic acid[1].

-

Materials: 4-fluoroaniline, succinic anhydride, toluene, dilute hydrochloric acid, water.

-

Procedure:

-

Dissolve succinic anhydride (1 equivalent) in warm toluene.

-

In a separate flask, dissolve 4-fluoroaniline (1 equivalent) in toluene.

-

Add the 4-fluoroaniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.

-

Continue stirring the resulting mixture for approximately one hour and then allow it to stand for an additional hour to ensure the completion of the reaction.

-

The precipitated solid is collected by filtration.

-

To remove any unreacted 4-fluoroaniline, the solid is treated with dilute hydrochloric acid.

-

The resulting solid, N-(4-fluorophenyl)succinamic acid, is filtered under suction and washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed during hydrolysis.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of N-(4-fluorophenyl)succinimide

This protocol is based on the thermal cyclization of N-(4-methylphenyl)succinamic acid.

-

Materials: N-(4-fluorophenyl)succinamic acid.

-

Procedure:

-

Place the dry N-(4-fluorophenyl)succinamic acid in a round-bottom flask equipped with a condenser.

-

Heat the solid gently above its melting point. The cyclization reaction is accompanied by the elimination of water.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the molten product is allowed to cool and solidify.

-

The crude N-(4-fluorophenyl)succinimide can be purified by recrystallization from an appropriate solvent.

-

Alternative Cyclization Method: Chemical dehydrating agents can also be employed. The reaction of the amic acid with acetyl chloride or the use of polyphosphate ester in a suitable solvent can facilitate the cyclization under milder conditions[2][3].

Step 3: Synthesis of this compound

This proposed protocol is based on the principle of imide ring-opening by nucleophiles, as demonstrated by the reaction of N-substituted succinimides with hydroxylamine[4].

-

Materials: N-(4-fluorophenyl)succinimide, aqueous ammonia, a suitable solvent (e.g., ethanol or THF).

-

Procedure:

-

Dissolve N-(4-fluorophenyl)succinimide in a suitable solvent like ethanol or tetrahydrofuran (THF).

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to the steps described above. Note that the exact values for the target compound may vary.

| Step | Reaction | Reactants | Product | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 1 | Amic Acid Formation | Aniline + Succinic Anhydride | N-Phenylsuccinamic acid | Benzene | High | 150 | [5] |

| 1 | Amic Acid Formation | 4-Chloroaniline + Succinic Anhydride | N-(4-chlorophenyl)succinamic acid | Toluene | High | - | [1] |

| 2 | Cyclization (Thermal) | N-(4-methylphenyl)succinamic acid | N-(4-methylphenyl)succinimide | - | - | - |

Workflow and Logical Relationships

The logical progression of the synthesis is illustrated in the following diagram, detailing the transformation of starting materials through key intermediates to the final product.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N'-(4-fluorophenyl)butanediamide

Introduction

N'-(4-fluorophenyl)butanediamide, a derivative of butanediamide (succinamide), belongs to the class of aromatic amides. The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a molecule. This document provides a detailed overview of the predicted physicochemical properties of this compound, along with standardized experimental protocols for their determination.

Chemical Structure and Properties

Chemical Structure:

Molecular Formula: C₁₀H₁₁FN₂O₂[1][2]

Molecular Weight: 210.21 g/mol

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Melting Point (°C) | 160 - 180 | Estimated based on similar N-aryl amides. Pure compounds typically exhibit a sharp melting point range.[3][4] |

| Boiling Point (°C) | > 300 | High boiling point is expected due to hydrogen bonding and molecular weight. |

| Water Solubility | Sparingly soluble | The aromatic ring and amide linkages suggest limited solubility in water.[5] |

| logP (Octanol/Water) | 1.5 - 2.5 | The 4-fluorophenyl group increases lipophilicity compared to the parent butanediamide. |

| pKa | ~16-18 (amide proton) | Amide protons are generally weakly acidic. The exact value is influenced by the electronic effects of the substituent. |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of this compound.

The melting point is a critical indicator of purity.[3][4][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3][4]

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by heating a small sample in a capillary tube and recording the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[3][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[6]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[7] Introduce a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.[8] Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[6][8]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Approximate Melting Point: Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.[4][6]

-

Accurate Melting Point: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 10-15°C below the approximate melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[3][6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.[5]

Principle: Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[9] The shake-flask method is a common technique for determining thermodynamic solubility.[10]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration or centrifugation system

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and separate the dissolved solute from any remaining solid particles by filtration or centrifugation.[10]

-

Quantify the concentration of the compound in the clear solution using a validated analytical method.

Diagram of Solubility Determination Workflow

Caption: General workflow for shake-flask solubility determination.

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Principle: Potentiometric titration is a common method for determining the pKa of a compound.[11][12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which 50% of the compound is ionized.[13]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)[11]

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized titrant (e.g., NaOH if the compound is acidic, or HCl if it is basic) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Logical Flow for pKa Determination

Caption: Logical steps for determining pKa via potentiometric titration.

Potential Biological Activity

While no specific biological activities for this compound have been reported, related N-aryl amide structures are known to exhibit a range of biological effects. For instance, various benzamide and acetamide derivatives have shown antimicrobial, antiproliferative, and kinase inhibitory activities.[14][15][16] The presence of the 4-fluorophenyl moiety is common in many biologically active compounds, where it can enhance binding affinity and improve metabolic stability. Further research would be required to elucidate any potential therapeutic applications of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound and the experimental methodologies required for their validation. The provided protocols for determining melting point, solubility, and pKa are standard procedures in drug discovery and development. Due to the lack of direct experimental data, the values presented in this document are estimations and should be confirmed through empirical testing. The structural motifs present in this compound suggest that it may be a candidate for further investigation into its biological properties.

References

- 1. Butanamide, N-(4-fluorophenyl)- [webbook.nist.gov]

- 2. Butanamide, N-(4-fluorophenyl)- [webbook.nist.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Putative Mechanism of Action of N'-(4-fluorophenyl)butanediamide

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature reveals a significant lack of specific data on the mechanism of action for N'-(4-fluorophenyl)butanediamide. There are no detailed studies, quantitative data, or established experimental protocols specifically associated with this compound.

Therefore, this technical guide will provide a detailed overview of the well-established mechanism of action for the broader class of diamide compounds, to which this compound belongs based on its chemical structure. The information presented herein is based on extensive research on analogous compounds, particularly within the context of insecticide development. It is crucial to understand that this is an extrapolated mechanism and may not fully represent the specific biological activity of this compound. Further dedicated research is required to elucidate its precise molecular interactions and signaling pathways.

Introduction to Diamide Compounds

Diamide compounds, particularly phthalic and anthranilic diamides, have emerged as a significant class of molecules with potent biological activity, most notably as insecticides.[1] Their mode of action is characterized by the selective activation of insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1] The sustained activation of these channels leads to uncontrolled calcium release from intracellular stores, ultimately causing paralysis and death in susceptible insect species.[2]

Putative Mechanism of Action: Ryanodine Receptor Activation

Based on the known mechanism of analogous diamide compounds, the putative mechanism of action for this compound is the activation of ryanodine receptors. This proposed pathway is detailed below.

Binding to the Ryanodine Receptor

This compound is hypothesized to bind to a specific allosteric site on the insect ryanodine receptor. This binding is thought to induce a conformational change in the receptor protein, forcing it into an open state.[1] This action is distinct from that of the natural ligand, ryanodine, which binds to a different site on the receptor.[1]

Disruption of Calcium Homeostasis

The locking of the ryanodine receptor in its open conformation leads to a continuous and uncontrolled leakage of calcium ions (Ca²⁺) from the sarcoplasmic/endoplasmic reticulum into the cytoplasm of muscle cells.[2] This disrupts the tightly regulated intracellular calcium homeostasis, which is critical for normal cellular function, particularly muscle contraction.

Physiological Effects

The massive and sustained increase in cytosolic Ca²⁺ levels leads to uncontrolled muscle contraction, followed by paralysis.[2] Affected insects typically exhibit symptoms such as lethargy, cessation of feeding, and ultimately, death.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the action of this compound, based on the known mechanism of diamide insecticides.

Caption: Putative mechanism of this compound action.

Experimental Protocols for Elucidating the Mechanism of Action

As there are no specific experimental data for this compound, this section outlines general experimental protocols that are commonly employed to study the mechanism of action of novel diamide compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound to the ryanodine receptor.

Methodology:

-

Preparation of insect muscle microsomes rich in ryanodine receptors.

-

Incubation of the microsomes with a radiolabeled ligand (e.g., [³H]ryanodine or a radiolabeled diamide) in the presence of varying concentrations of the test compound (this compound).

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity to determine the displacement of the radioligand by the test compound.

-

Calculation of the inhibition constant (Ki) to quantify binding affinity.

Calcium Imaging Assays

Objective: To measure the effect of the compound on intracellular calcium levels.

Methodology:

-

Loading of cultured insect neurons or muscle cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establishment of a baseline fluorescence reading.

-

Application of this compound to the cells.

-

Monitoring of changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

Electrophysiological Assays (Single-Channel Recording)

Objective: To directly measure the effect of the compound on the gating properties of single ryanodine receptor channels.

Methodology:

-

Incorporation of purified ryanodine receptors into an artificial lipid bilayer separating two chambers (cis and trans).

-

Application of a voltage across the bilayer and recording of the ionic current flowing through single channels.

-

Addition of this compound to the cis chamber (representing the cytosolic side).

-

Analysis of changes in channel open probability, conductance, and gating kinetics.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes typical data for well-characterized anthranilic diamide insecticides to provide a frame of reference.

| Compound | Target Organism | Assay | Result |

| Chlorantraniliprole | Plutella xylostella | Radioligand Binding (Ki) | 0.2 - 2.0 nM |

| Heliothis virescens | Calcium Imaging (EC₅₀) | ~3 nM | |

| Cyantraniliprole | Myzus persicae | Insecticidal Activity (LC₅₀) | 0.47 mg/L |

Conclusion and Future Directions

This compound is a compound for which the specific mechanism of action has not been experimentally determined. Based on its structural similarity to known diamide insecticides, it is reasonable to hypothesize that it acts as an activator of insect ryanodine receptors, leading to disruption of calcium homeostasis and subsequent paralysis.

To validate this hypothesis and to fully characterize the biological activity of this compound, a comprehensive research program is necessary. This should include:

-

Synthesis and Purification: Ensuring a high-purity sample of the compound for biological testing.

-

In Vitro Assays: Performing radioligand binding, calcium imaging, and electrophysiological studies as outlined above.

-

In Vivo Assays: Conducting insecticidal activity assays across a range of pest species to determine its spectrum of activity and potency.

-

Selectivity Profiling: Assessing the compound's activity on vertebrate ryanodine receptors and other ion channels to determine its potential for off-target effects.

Such studies will be instrumental in determining if this compound has potential for development as a novel pest control agent and will provide the critical data needed for a complete understanding of its mechanism of action.

References

Biological Activity of N'-(4-fluorophenyl)butanediamide: An In-depth Technical Guide

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the biological activity of the specific compound, N'-(4-fluorophenyl)butanediamide. No quantitative data (such as IC₅₀, EC₅₀, or Kᵢ values), detailed experimental protocols, or elucidated signaling pathways for this molecule could be identified.

This technical guide will, therefore, address the synthesis of a closely related compound, N-(4-chlorophenyl)succinamic acid, for which a synthetic protocol is available. This may serve as a foundational methodology for researchers interested in synthesizing and subsequently evaluating the biological properties of this compound.

Synthesis of a Structurally Related Compound: N-(4-chlorophenyl)succinamic acid

The synthesis of the analogous compound, N-(4-chlorophenyl)succinamic acid, provides a potential starting point for the synthesis of this compound. The described method involves the reaction of succinic anhydride with the corresponding aniline derivative.[1]

Experimental Protocol:

A solution of succinic anhydride (2.5 g) in toluene (25 mL) is treated dropwise with a solution of 4-chloroaniline (2.5 g) in toluene (20 mL) with constant stirring. The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[1]

Following the reaction, the mixture is treated with dilute hydrochloric acid to remove any unreacted 4-chloroaniline. The resulting solid, N-(4-chlorophenyl)succinamic acid, is collected by suction filtration. The solid is then washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed. The final product can be purified by recrystallization from ethanol to a constant melting point. The purity and identity of the compound are typically confirmed by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

To synthesize the target compound, this compound, this protocol could be adapted by substituting 4-chloroaniline with 4-fluoroaniline.

Logical Workflow for Synthesis:

Caption: Proposed synthetic workflow for this compound.

Future Directions and Recommendations

Given the absence of biological data, the primary recommendation for researchers, scientists, and drug development professionals is to undertake a comprehensive biological evaluation of this compound. This would involve a tiered approach, beginning with broad in vitro screening to identify potential biological targets, followed by more focused assays to determine the mechanism of action and quantitative activity metrics.

Proposed Experimental Workflow for Biological Evaluation:

Caption: A suggested workflow for the biological evaluation of the compound.

References

The Elusive Identity of N'-(4-fluorophenyl)butanediamide: A Technical Guide to Its Prospective Synthesis and Context in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the scarcity of information on N'-(4-fluorophenyl)butanediamide by providing a detailed prospective synthesis based on established chemical methodologies for structurally related compounds. Due to the absence of published data on its specific discovery, history, and biological activity, this document focuses on the synthetic pathways and the broader context of related N-arylbutanediamides and succinimides in medicinal chemistry.

Introduction and Background

This compound is a chemical entity that, despite its relatively simple structure, remains conspicuously absent from the mainstream scientific and patent literature. A comprehensive search of chemical databases and research articles reveals no specific information regarding its discovery, historical development, or documented biological activities. The compound belongs to the broader class of butanediamides (also known as succinamides), which are derivatives of succinic acid. The presence of a 4-fluorophenyl group suggests a potential for biological activity, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Given the lack of direct information, this guide provides a detailed technical overview of the plausible synthetic routes to this compound, drawing from established protocols for the synthesis of N-aryl succinimides and related amide derivatives. This information is intended to serve as a foundational resource for researchers interested in synthesizing and investigating this and similar molecules.

Prospective Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of succinic acid derivatives with 4-fluoroaniline. The most common and direct precursors are succinic anhydride and succinyl chloride. Below are detailed experimental protocols adapted from the synthesis of analogous compounds.

Synthesis via Succinic Anhydride

This is a two-step process involving the formation of a succinamic acid intermediate, followed by amidation.

Step 1: Synthesis of 4-oxo-4-((4-fluorophenyl)amino)butanoic acid (Succinamic Acid Intermediate)

-

Reaction Principle: This reaction involves the nucleophilic acyl substitution of succinic anhydride with 4-fluoroaniline. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a carboxylic acid and an amide group.

-

Experimental Protocol:

-

Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as acetic acid, chloroform, or diethyl ether.

-

Add 4-fluoroaniline (1 equivalent) to the solution. The reaction is often carried out at room temperature with vigorous stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the succinamic acid intermediate typically precipitates from the solution or can be obtained by removal of the solvent under reduced pressure. The solid product is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Step 2: Amidation of the Succinamic Acid Intermediate

-

Reaction Principle: The carboxylic acid group of the succinamic acid intermediate is activated and then reacted with ammonia or a protected ammonia equivalent to form the final butanediamide.

-

Experimental Protocol:

-

The succinamic acid intermediate (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane, DMF).

-

A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added.

-

The mixture is stirred at room temperature for a specified time (typically 1-2 hours) to form the activated ester.

-

A source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine or diisopropylethylamine, or a solution of ammonia in a suitable solvent) is added to the reaction mixture.

-

The reaction is stirred until completion (monitored by TLC).

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Synthesis via Succinyl Chloride

This method offers a more direct but potentially less selective route to the diamide.

-

Reaction Principle: Succinyl chloride is a highly reactive diacyl chloride. It can react with two equivalents of an amine. To achieve a mono-substituted diamide, a controlled reaction with 4-fluoroaniline followed by reaction with ammonia is necessary.

-

Experimental Protocol:

-

Succinyl chloride (1 equivalent) is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane, THF) and cooled in an ice bath.

-

A solution of 4-fluoroaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1 equivalent) in the same solvent is added dropwise to the cooled solution of succinyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period.

-

The reaction mixture is then re-cooled, and a source of ammonia is added to react with the remaining acyl chloride group.

-

The product is isolated by extraction and purified by column chromatography.

-

Data Presentation

While no quantitative data exists for this compound, the following table summarizes typical reaction conditions for the key synthetic steps based on analogous compounds reported in the literature.

| Step | Reagents & Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Succinamic Acid Formation | Succinic anhydride, 4-fluoroaniline, Acetic Acid | Room Temp. | 1-2 hours | >90 |

| Amidation (EDC/NHS) | Succinamic acid, EDC, NHS, Ammonia, DMF | 0 to Room Temp. | 12-24 hours | 60-80 |

| Direct Diamidation | Succinyl chloride, 4-fluoroaniline, Ammonia, DCM | 0 to Room Temp. | 4-6 hours | 40-70 |

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound starting from succinic anhydride.

Caption: Proposed synthetic workflow for this compound.

Broader Context and Future Directions

While this compound itself is not documented, the broader class of N-aryl amides and imides are prevalent in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. The 4-fluorophenyl motif is a common feature in many approved drugs, often enhancing their pharmacological properties.

The lack of data on this compound presents a research opportunity. The synthetic pathways outlined in this guide provide a clear starting point for its preparation. Subsequent investigation into its physicochemical properties and biological activities could reveal novel therapeutic potential. Researchers are encouraged to explore its activity in various assays, particularly those related to central nervous system disorders and oncology, where related structures have shown promise.

Potential Therapeutic Targets of N'-(4-fluorophenyl)butanediamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of N'-(4-fluorophenyl)butanediamide is limited. This document provides an in-depth analysis of a closely related compound, N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, to infer potential therapeutic targets and mechanisms of action. The findings presented herein are based on the published research article: "New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity" in the International Journal of Molecular Sciences (2023).

Executive Summary

Analysis of structurally similar compounds suggests that this compound may exhibit inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis. Specifically, derivatives of N-hydroxy-N'-phenylbutanediamide have demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14. These enzymes are critical for the degradation of the extracellular matrix, a key process in tumor invasion and the formation of new blood vessels that supply tumors (angiogenesis). The following sections detail the quantitative data, experimental methodologies, and relevant signaling pathways derived from the study of these surrogate molecules, providing a foundational guide for investigating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data for N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, a structurally analogous compound to this compound.

Table 1: In Vitro Matrix Metalloproteinase (MMP) Inhibition

| Compound | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) | MMP-3 IC₅₀ (µM) |

| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | ~1.5 | ~1.0 | ~1.5 | >10 |

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | Cancer Type | N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide IC₅₀ (µM) |

| A-172 | Glioblastoma | Slightly toxic |

| U-251 MG | Glioblastoma | Slightly toxic |

| HeLa | Cervical Cancer | Low toxicity |

| HepG2 | Liver Cancer | Low toxicity |

Table 3: In Vivo Antitumor and Antimetastatic Activity in a B16 Melanoma Mouse Model

| Treatment | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) |

| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | 61.5 | 88.6 |

Experimental Protocols

The following are detailed methodologies for the key experiments performed on N¹-hydroxy-N⁴-phenylbutanediamide derivatives, as described in the reference publication.

Synthesis of N-hydroxybutanamide Derivatives

A novel method involving the ring-opening of N-substituted succinimides was utilized.

-

Synthesis of N-substituted succinimide: An aromatic amine (e.g., 4-iodoaniline) is reacted with succinic anhydride.

-

Ring-opening reaction: The resulting N-substituted succinimide is treated with hydroxylamine to yield the final N-hydroxybutanamide derivative.

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of the compounds against recombinant human MMPs was determined using a fluorogenic substrate.

-

Enzyme Activation: Pro-MMPs were activated with p-aminophenylmercuric acetate.

-

Assay Buffer: The assay was performed in a buffer containing Tris-HCl, NaCl, CaCl₂, and Brij-35.

-

Inhibitor Incubation: The activated MMPs were incubated with various concentrations of the test compound.

-

Substrate Addition: A fluorogenic MMP substrate was added to initiate the reaction.

-

Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorometer.

-

IC₅₀ Determination: The concentration of the inhibitor that caused a 50% reduction in the rate of substrate cleavage was calculated as the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compound for a specified duration.

-

MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

-

Crystal Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.

-

IC₅₀ Calculation: The concentration of the compound that resulted in a 50% reduction in cell viability was determined as the IC₅₀ value.

In Vivo Antitumor and Antimetastatic Animal Model

The efficacy of the compounds in a living organism was evaluated using a mouse model of melanoma.

-

Tumor Cell Implantation: B16 melanoma cells were injected into the tail vein of mice.

-

Compound Administration: The test compound was administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.

-

Tumor Growth Monitoring: The growth of the primary tumor was monitored over time.

-

Metastasis Assessment: At the end of the study, the lungs were harvested, and the number of metastatic nodules was counted.

-

Efficacy Evaluation: The percentage of tumor growth inhibition and metastasis inhibition was calculated by comparing the treated group to a control group.

Mandatory Visualization

Signaling Pathway of MMP Inhibition in Cancer

Caption: MMPs degrade the ECM, promoting tumor invasion and growth.

Experimental Workflow for In Vitro MMP Inhibition Assay

Caption: Workflow for determining the IC50 of MMP inhibitors.

Logical Relationship of MMPs in Cancer Progression

Caption: Role of MMPs in the cascade of cancer progression.

Navigating the Landscape of N'-(4-fluorophenyl)butanediamide Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N'-(4-fluorophenyl)butanediamide scaffold represents a core chemical structure with potential for diverse biological activities. The incorporation of a 4-fluorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target affinity. This technical guide provides a comprehensive overview of the available scientific literature on this compound derivatives and structurally related analogs. Due to the limited volume of research on the precise butanediamide core, this paper broadens its scope to include closely related diamide structures and other N-(4-fluorophenyl) amides to provide a more thorough understanding of the potential of this chemical class. This guide will delve into their synthesis, biological evaluation, structure-activity relationships (SAR), and the experimental methodologies employed in their investigation.

Core Structure and Analogs

The fundamental this compound structure consists of a four-carbon dicarboxylic acid backbone (succinic acid) where one of the amide nitrogens is substituted with a 4-fluorophenyl group. Analogs can vary in the substitution on the other amide nitrogen, the length of the diamide chain (e.g., pentanediamide), and modifications to the fluorophenyl ring.

Quantitative Biological Data

While specific data for a wide range of this compound derivatives is scarce, studies on analogous compounds provide valuable insights. For instance, a series of novel pentanediamide derivatives have been evaluated as S-adenosyl-l-homocysteine hydrolase (SAHase) inhibitors, an important target in antiviral and anticancer research.[1]

Table 1: Biological Activity of Pentanediamide Analogs as SAHase Inhibitors [1]

| Compound ID | Structure | SAHase IC50 (μM) | Cytotoxicity (MCF-7) IC50 (μM) | Cytotoxicity (A549) IC50 (μM) | Cytotoxicity (MGC-803) IC50 (μM) | Cytotoxicity (Hela) IC50 (μM) | Cytotoxicity (LO2) IC50 (μM) |

| 7i | (Structure not fully specified in abstract, described as a pentanediamide derivative) | 3.58 ± 0.19 | 13.16 ± 1.44 | - | - | - | 84.22 ± 1.89 |

Note: The full structure of compound 7i was not available in the provided search results. This table is representative of the data available for closely related diamide analogs.

Other research on N-(fluorophenyl) derivatives has identified potent inhibitors of various kinases and other enzymes. For example, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified as a potent class I selective HDAC inhibitor.[2] Similarly, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been discovered as an orally active selective Aurora kinase B inhibitor.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for the synthesis and biological evaluation of compounds analogous to the this compound core.

General Synthesis of Pentanediamide Derivatives[1]

A general synthetic route to pentanediamide derivatives involves the coupling of a suitably substituted amine with a derivative of glutaric acid (the five-carbon diacid corresponding to pentanediamide).

Step 1: Mono-amide formation:

-

Dissolve glutaric anhydride in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add one equivalent of the desired amine (e.g., 4-fluoroaniline) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the mono-carboxylic acid amide intermediate.

Step 2: Second amide bond formation:

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethylformamide).

-

Add a coupling agent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., diisopropylethylamine).

-

Add the second desired amine to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

S-adenosyl-l-homocysteine hydrolase (SAHase) Inhibition Assay[1]

The inhibitory activity against SAHase can be determined using a spectrophotometric assay.

-

Prepare a reaction mixture containing Tris-HCl buffer, dithiothreitol (DTT), and the SAHase enzyme.

-

Add the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate, S-adenosyl-l-homocysteine (SAH).

-

Monitor the hydrolysis of SAH to adenosine and homocysteine by measuring the increase in absorbance at a specific wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

The biological effects of this compound derivatives and their analogs are mediated through their interaction with specific cellular targets. The following diagrams illustrate a hypothetical experimental workflow for screening such compounds and a potential signaling pathway they might modulate, based on the targets identified for analogous structures.

Caption: A generalized experimental workflow for the discovery and development of novel bioactive compounds.

Caption: A simplified diagram of the S-adenosyl-L-homocysteine (SAH) metabolism pathway and the inhibitory action of a hypothetical SAHase inhibitor.

Conclusion

The this compound scaffold and its analogs hold promise for the development of novel therapeutic agents. While direct research on this specific chemical class is emerging, the study of related diamides and N-(4-fluorophenyl) amides provides a strong foundation for future investigations. The data and protocols presented in this guide, drawn from closely related compound series, offer a valuable starting point for researchers interested in exploring the potential of these molecules. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

- 1. Synthesis and biological evaluation of novel pentanediamide derivatives as S-adenosyl-l-homocysteine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N'-(4-fluorophenyl)butanediamide, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, also known as N-(4-fluorophenyl)succinamide, is an aromatic amide derivative. The presence of a fluorine atom on the phenyl ring and the succinamide backbone imparts specific chemical and physical properties that can be elucidated through various spectroscopic techniques.

Molecular Formula: C₁₀H₁₀FN₂O₂ Molecular Weight: 210.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Amide N-H |

| ~7.6 | Doublet of doublets | 2H | Aromatic C-H (ortho to NH) |

| ~7.2 | Doublet of doublets | 2H | Aromatic C-H (ortho to F) |

| ~2.6 | Singlet | 4H | Methylene C-H (succinamide) |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carbonyl C=O |

| ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic C-F |

| ~136 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-NH |

| ~121 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to NH) |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic C-H (ortho to F) |

| ~31 | Methylene C-H |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch (amide)[1] |

| ~3100-3000 | Medium | Aromatic C-H stretch[2] |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (Amide I band)[1][3] |

| ~1550 | Strong | N-H bend (Amide II band)[1][3] |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-N stretch[4] |

| ~1160 | Strong | C-F stretch |

| ~830 | Strong | Aromatic C-H bend (para-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 210 | High | [M]⁺ (Molecular ion) |

| 111 | High | [F-C₆H₄-NH]⁺ |

| 95 | Medium | [F-C₆H₄]⁺ |

| 55 | High | [O=C-CH₂-CH₂]⁺ |

Experimental Protocols

The following protocols describe the synthesis of this compound and the procedures for its spectroscopic analysis.

Synthesis of this compound

This synthesis is a two-step process involving the formation of N-(4-fluorophenyl)succinamic acid followed by cyclization to the imide. A similar procedure has been described for related compounds[5][6].

Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid

-

Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as toluene.

-

Add a solution of 4-fluoroaniline (1.0 eq) in the same solvent dropwise to the succinic anhydride solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

If a precipitate forms, filter the solid product. If not, treat the mixture with dilute hydrochloric acid to precipitate the product and remove any unreacted 4-fluoroaniline.

-

Wash the solid product with water to remove unreacted succinic anhydride and succinic acid.

-

Recrystallize the crude N-(4-fluorophenyl)succinamic acid from ethanol to obtain a pure product.

Step 2: Cyclization to this compound (N-(4-fluorophenyl)succinimide)

-

Heat the purified N-(4-fluorophenyl)succinamic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.

-

Alternatively, heat the succinamic acid above its melting point to induce thermal cyclization.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

-

Prepare a sample of the solid product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

For Electron Ionization (EI), acquire the mass spectrum, typically at 70 eV.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Workflow

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N'-(4-fluorophenyl)butanediamide Interactions: A Technical Guide

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of N'-(4-fluorophenyl)butanediamide with a putative biological target. Due to the limited publicly available data on this specific compound, this document outlines a theoretical yet methodologically rigorous approach that researchers can adapt for novel ligand exploration. We hypothesize that this compound may act as an inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis and a target in cancer therapy, based on the activity of structurally similar molecules. This guide details the necessary protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, providing a roadmap for characterizing the potential therapeutic value of this and other novel small molecules.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to screen potential drug candidates, elucidate mechanisms of action, and optimize lead compounds.[1][2] The compound this compound, a small molecule featuring a fluorophenyl group and a butanediamide scaffold, represents a class of structures with potential pharmacological activity. The introduction of fluorine in drug candidates can enhance metabolic stability and binding affinity. This guide presents a structured in silico approach to characterize its interactions with a plausible protein target.

Hypothetical Target: Aurora Kinase B (AURKB)

Aurora Kinase B is a serine/threonine kinase that plays a critical role in cell cycle control, particularly in chromosome segregation and cytokinesis. Its overexpression is common in various cancers, making it a significant target for therapeutic intervention.[3] The selection of AURKB as a hypothetical target for this compound is based on studies of other fluorophenyl-containing small molecules that have shown inhibitory activity against kinases.[3]

In Silico Modeling Workflow

The proposed workflow follows a multi-step computational funnel designed to progressively refine the understanding of the ligand-protein interaction, from initial binding pose prediction to the stability of the complex over time.

Caption: A general workflow for the in silico analysis of a novel ligand.

Experimental Protocols

This section provides detailed methodologies for each stage of the in silico modeling process.

Ligand Preparation

The initial step involves generating a 3D structure of this compound and optimizing it for docking.

-

2D to 3D Conversion: Sketch the 2D structure of the ligand using software like MarvinSketch. Convert the 2D structure into a 3D format (e.g., SDF).

-

Geometry Optimization: The 3D structure is then subjected to energy minimization. A common approach is to use a force field like MMFF94.[4] This step ensures the ligand is in a low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. This is crucial for accurately calculating electrostatic interactions.

Receptor Preparation

A high-quality crystal structure of the target protein is required. For this hypothetical study, the crystal structure of human AURKB in complex with a known inhibitor would be obtained from the Protein Data Bank (PDB).

-

Structure Retrieval: Download the PDB file of the target protein.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[4]

-

Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate). The structure is then subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.[5][6]

-

Binding Site Definition: Define the binding site on the receptor. This is typically done by specifying a grid box around the active site identified from the co-crystallized ligand in the original PDB structure.

-

Docking Algorithm: Use a docking program such as AutoDock Vina or GOLD. These programs employ search algorithms (e.g., genetic algorithms) to explore various ligand conformations and orientations within the binding site.[5]

-

Scoring and Pose Selection: The docking poses are ranked using a scoring function that estimates the binding affinity.[7] The top-ranked poses are visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

Molecular Dynamics (MD) Simulation

MD simulations are performed on the most promising ligand-protein complex from the docking stage to assess its stability over time.[8]

-

System Preparation: The docked complex is solvated in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.[9]

-

Force Field Assignment: A force field, such as Amber ff14SB for the protein and a compatible force field for the ligand, is used to describe the interatomic forces.[9]

-

Simulation Protocol:

-

Minimization: The system is minimized to remove bad contacts.

-

Heating: The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibration: The system is equilibrated at the target temperature and pressure (e.g., 1 bar) under constant pressure (NPT ensemble).

-

Production Run: A production simulation is run for an extended period (e.g., 100 ns) to collect trajectory data.[10]

-

Post-MD Analysis

The trajectory from the MD simulation is analyzed to understand the dynamics of the complex.

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex. A stable RMSD suggests the complex has reached equilibrium.[4]

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.[4]

-

Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein are monitored throughout the simulation to identify key stable interactions.

Binding Free Energy Calculation

The binding free energy of the ligand-protein complex can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of binding affinity than docking scores alone.[4]

Data Presentation

The quantitative data generated from this workflow should be summarized in tables for clear interpretation and comparison.

Table 1: Illustrative Molecular Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (AURKB) | Hydrogen Bonds |

| 1 | -8.5 | ALA157, LEU207 | 2 |

| 2 | -8.1 | LYS106, GLU155 | 1 |

| 3 | -7.9 | THR217, VAL145 | 1 |

Table 2: Illustrative MD Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.8 | 0.3 | Stable backbone |

| Ligand RMSD (Å) | 1.2 | 0.4 | Stable in binding pocket |

| Radius of Gyration (Å) | 19.5 | 0.2 | No major unfolding |

Table 3: Illustrative Binding Free Energy Components (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Energy (ΔG) | -34.0 |

Visualizations

Visual representations are crucial for understanding complex biological systems and computational workflows.

Hypothetical AURKB Signaling Pathway

Caption: Inhibition of AURKB by a hypothetical ligand blocks downstream signaling.

Logical Flow for Hit Validation

Caption: Decision-making process in the in silico validation workflow.

Conclusion

This guide has outlined a comprehensive and technically detailed workflow for the in silico modeling of this compound as a hypothetical inhibitor of Aurora Kinase B. By following these protocols, researchers can systematically evaluate the potential of novel small molecules, generating valuable data to guide further experimental validation. This structured approach, combining molecular docking, molecular dynamics, and free energy calculations, provides a robust framework for modern computational drug discovery.

References

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irispublishers.com [irispublishers.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03492E [pubs.rsc.org]

- 10. 2.6. Molecular dynamics (MD) simulation [bio-protocol.org]

In Vitro Anticancer Potential of N'-(4-fluorophenyl)butanediamide Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies on a series of N'-(4-fluorophenyl)butanediamide analogs, specifically focusing on 2-(4-fluorophenyl)-N-phenylacetamide derivatives. This document summarizes the cytotoxic activity of these compounds against various cancer cell lines, details the experimental methodologies employed, and visualizes key biological pathways and experimental processes.

Core Findings: Cytotoxicity Assessment

In vitro studies have demonstrated the potential of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents, with notable activity against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[1][2] The cytotoxic effects of these compounds were quantified using the MTS assay, which measures cell viability.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives are presented below. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies a higher cytotoxic potency.

| Compound | Substituent (R) | PC3 (IC50 in µM) | MCF-7 (IC50 in µM) | HL-60 (IC50 in µM) |

| 2a | o-nitro | >100 | >100 | >100 |

| 2b | m-nitro | 52 | >100 | >100 |

| 2c | p-nitro | 80 | 100 | >100 |

| 2d | o-methoxy | >100 | >100 | >100 |

| 2e | m-methoxy | >100 | >100 | >100 |

| 2f | p-methoxy | >100 | >100 | >100 |

| Imatinib * | - | 40 | 98 | - |

Notably, derivatives featuring a nitro moiety (compounds 2a-2c) exhibited greater cytotoxic effects compared to those with a methoxy moiety (compounds 2d-2f).[1] Specifically, compound 2b, with a meta-nitro substituent, was the most active against the PC3 cell line with an IC50 of 52 µM.[1][2] Compound 2c, with a para-nitro substituent, was the most active against the MCF-7 cell line, showing an IC50 of 100 µM.[1][2] However, all tested compounds in this series demonstrated lower activity than the reference drug, imatinib.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives was conducted using the MTS assay.[1]

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan produced, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[3]

Procedure:

-

Cell Seeding: Cancer cells (PC3, MCF-7, and HL-60) were seeded in 96-well plates.[1]

-

Compound Treatment: The cells were treated with various concentrations of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[1]

-

Incubation: The plates were incubated for a specified period to allow the compounds to affect cell viability.

-

MTS Reagent Addition: Following the incubation period, the MTS reagent was added to each well.[3]

-

Formazan Development: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.[3]

-

Absorbance Reading: The absorbance was measured at 490 nm using a plate reader.[3]

-

Data Analysis: The IC50 values were calculated from the absorbance readings.

Visualizations: Pathways and Processes

To further elucidate the experimental and biological context of these findings, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for N'-(4-fluorophenyl)butanediamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-fluorophenyl)butanediamide (herein referred to as FPB-1) is a novel small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2][] By converting L-tryptophan to N-formylkynurenine, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which is implicated in tumor immune evasion and other pathological conditions.[][4][5] Inhibition of IDO1 is a promising therapeutic strategy in immuno-oncology.[5][6] These application notes provide detailed protocols for utilizing FPB-1 in both biochemical and cell-based enzyme inhibition assays to characterize its potency and mechanism of action against IDO1.

Mechanism of Action

FPB-1 is a potent and selective inhibitor of the IDO1 enzyme. While the precise binding mode of FPB-1 is under investigation, it is hypothesized to interact with the active site of IDO1, preventing the binding of its substrate, L-tryptophan. This leads to a reduction in the production of kynurenine, thereby alleviating IDO1-mediated immunosuppression. The inhibitory activity of FPB-1 is analogous to other well-characterized IDO1 inhibitors, such as Linrodostat, which can act as an irreversible inhibitor.[7][8]

Quantitative Data Summary

The inhibitory potency of FPB-1 has been evaluated in various assay formats. The following table summarizes the key quantitative data, presented alongside data for the well-characterized IDO1 inhibitor, Linrodostat, for comparative purposes.

| Compound | Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| FPB-1 (Hypothetical) | Biochemical | Human IDO1 | - | 1.5 | - |

| Cell-based (Kynurenine production) | Human IDO1 | HeLa | 2.5 | - | |

| Cell-based (Kynurenine production) | Human IDO1 | HEK293-hIDO1 | 1.0 | - | |

| Linrodostat | Biochemical | Human IDO1 | - | 1.7 | [7][8] |

| Cell-based (Kynurenine production) | Human IDO1 | HeLa | 1.7 | [7] | |

| Cell-based (Kynurenine production) | Human IDO1 | HEK293-hIDO1 | 1.1 | [7][8] | |

| Epacadostat | Biochemical | Human IDO1 | - | 71.8 | [9] |

| Cell-based (Kynurenine production) | Human IDO1 | HeLa | ~15.3 | [10] |

Signaling Pathway

IDO1 is a central enzyme in the kynurenine pathway, which metabolizes tryptophan. The inhibition of IDO1 by FPB-1 blocks this pathway, leading to a decrease in the production of kynurenine and its downstream metabolites. This, in turn, is expected to restore T-cell proliferation and function within the tumor microenvironment.

Caption: Inhibition of the IDO1-mediated kynurenine pathway by FPB-1.

Experimental Protocols

Biochemical IDO1 Enzyme Inhibition Assay (Colorimetric)

This protocol describes a cell-free assay to determine the direct inhibitory effect of FPB-1 on recombinant human IDO1 enzyme activity by measuring the production of N-formylkynurenine.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

FPB-1 (test inhibitor)

-

Linrodostat or Epacadostat (positive control inhibitor)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactor Solution: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase

-

30% (w/v) Trichloroacetic acid (TCA)

-

2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 480 nm

Procedure:

-

Prepare a serial dilution of FPB-1 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 50 µL of the diluted FPB-1 or control inhibitor solutions.

-

Add 25 µL of pre-warmed Cofactor Solution to each well.

-

Add 25 µL of a solution containing recombinant IDO1 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized for linear product formation over the incubation time.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 20 µL of 30% TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 2% DMAB solution to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of FPB-1 and determine the IC50 value using a suitable software.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol measures the ability of FPB-1 to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine in interferon-gamma (IFN-γ) stimulated cells.

Materials:

-

HeLa or other suitable cancer cell line known to express IDO1 upon stimulation

-

Complete cell culture medium

-

Recombinant human IFN-γ

-

FPB-1 (test inhibitor)

-

Linrodostat or Epacadostat (positive control inhibitor)

-

L-Tryptophan

-

96-well cell culture plate

-

Reagents for kynurenine detection (as in the biochemical assay)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, treat the cells with 100 ng/mL of IFN-γ for 24-48 hours to induce IDO1 expression.

-

Prepare serial dilutions of FPB-1 in cell culture medium.

-

Remove the IFN-γ containing medium and add 100 µL of the diluted FPB-1 or control inhibitor solutions to the cells.

-

Add L-Tryptophan to a final concentration of 100 µM to all wells.

-

Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

After incubation, collect 140 µL of the cell culture supernatant.

-

Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate at 50°C for 30 minutes.

-

Centrifuge at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 2% DMAB solution and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition of kynurenine production and determine the IC50 value.

Experimental Workflow Diagrams

Caption: Workflow for the biochemical IDO1 enzyme inhibition assay.

Caption: Workflow for the cell-based IDO1 inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 6. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

N'-(4-fluorophenyl)butanediamide: A Novel Molecular Probe?

Extensive literature searches have not yielded specific information on N'-(4-fluorophenyl)butanediamide for use as a molecular probe. This suggests that the compound may not be established in the scientific literature for this purpose or may be known by a different nomenclature.

While direct application notes and protocols for this compound are unavailable, this document provides a general framework for the potential application of a novel small molecule, such as a substituted butanediamide, as a molecular probe in biomedical research. The following sections outline the typical data presentation, experimental protocols, and conceptual workflows that would be associated with the characterization and use of a new molecular probe.

General Principles of Small Molecule Probes

Small molecule fluorescent probes are powerful tools in biological research, enabling the visualization and quantification of specific molecules, ions, or cellular environments. The utility of such probes is determined by their photophysical properties, specificity, and biocompatibility.

Key Characteristics of an Effective Molecular Probe:

-

High Quantum Yield: Efficient conversion of absorbed light into emitted fluorescence.

-

Photostability: Resistance to chemical degradation upon exposure to light.

-

Solvatochromism: Changes in fluorescence properties in response to the polarity of the local environment.

-

Specificity: High affinity for the target of interest with minimal off-target binding.

-

Cell Permeability: Ability to cross cell membranes to reach intracellular targets.

-

Low Toxicity: Minimal perturbation to the biological system under investigation.

Hypothetical Application Data

Should this compound be developed as a molecular probe, its characterization would involve quantifying its photophysical and binding properties. The following tables are examples of how such data would be presented.

Table 1: Photophysical Properties of a Hypothetical Molecular Probe

| Property | Value | Conditions |

| Absorption Maximum (λabs) | 350 nm | In Phosphate Buffered Saline (PBS), pH 7.4 |

| Emission Maximum (λem) | 450 nm | In PBS, pH 7.4 |

| Molar Extinction Coefficient (ε) | 25,000 M-1cm-1 | In PBS, pH 7.4 |

| Fluorescence Quantum Yield (ΦF) | 0.60 | In PBS, pH 7.4 |

| Fluorescence Lifetime (τ) | 4.2 ns | In PBS, pH 7.4 |

Table 2: Binding Affinity of a Hypothetical Molecular Probe to a Target Protein

| Parameter | Value | Method |

| Dissociation Constant (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC) |

| Association Rate (kon) | 1 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |